molecular formula C21H24N2O4S B4282846 2-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

2-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4282846
M. Wt: 400.5 g/mol
InChI Key: QCQKJJPWRYUPBD-UHFFFAOYSA-N
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Description

2-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a thienyl ring, a cyclohexane ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the formation of the thienyl ring followed by the introduction of the aminocarbonyl and cyclohexanecarboxylic acid groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction could result in simpler, more reduced forms of the compound.

Scientific Research Applications

2-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism by which 2-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID exerts its effects depends on its specific application. In a biochemical context, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID include other thienyl-containing molecules and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which may confer unique reactivity and properties. This uniqueness can make it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-11-7-9-13(10-8-11)16-12(2)28-20(17(16)18(22)24)23-19(25)14-5-3-4-6-15(14)21(26)27/h7-10,14-15H,3-6H2,1-2H3,(H2,22,24)(H,23,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQKJJPWRYUPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C3CCCCC3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
2-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 3
2-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
2-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 5
Reactant of Route 5
2-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
2-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID

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